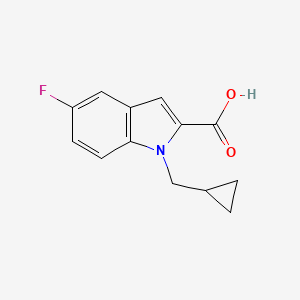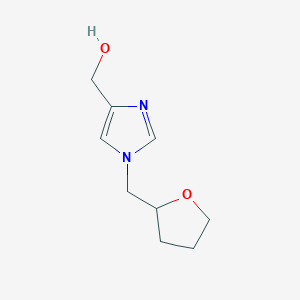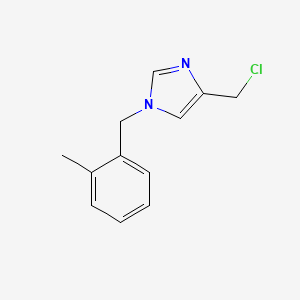
1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol
Overview
Description
“1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol” is a chemical compound . It is also known as “2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol” in Chinese . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H20N2O . The molecular weight is 220.31 .Scientific Research Applications
Synthesis and Chemical Properties
1-Substituted piperidines, including derivatives similar to 1-(1-(4-Aminophenyl)piperidin-4-yl)ethan-1-ol, have been extensively studied for their synthesis methods, pharmacological properties, and uses in creating derivatives with significant applications in medicine and chemistry. These compounds, such as trihexyphenidyl, biperiden, and raloxifene, exhibit a range of activities, showcasing the versatility of the piperidine scaffold in drug development and chemical synthesis (Vardanyan, 2018).
Pharmaceutical Applications
The base-labile protecting groups derived from similar compounds are crucial in peptide and glycopeptide synthesis, highlighting the compound's utility in creating more complex biological molecules (Ramage et al., 1991). Moreover, modifications of the piperidine structure have led to the development of novel Selective Estrogen Receptor Modulators (SERMs), showcasing the potential of such derivatives in treating conditions like breast cancer (Yadav et al., 2011).
Antibacterial Activity
Derivatives of this compound have been explored for their antibacterial properties. For instance, compounds synthesized from similar piperidine-containing structures have shown promising results against bacterial strains, emphasizing the potential of these molecules in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Interaction Studies
Investigations into the hydrogen-bonding patterns of enaminones derived from similar compounds have provided insights into their potential interactions with biological molecules, such as DNA or proteins. This research is fundamental for designing drugs with specific targeting capabilities (Balderson et al., 2007).
Anticancer Activity
The synthesis and evaluation of derivatives for anticancer activity is a significant area of research. Studies have shown that certain modifications of the piperidine ring can lead to compounds with cytotoxic effects against various cancer cell lines, indicating the potential for developing new anticancer therapies (Kumar et al., 2013).
Safety and Hazards
The compound should be stored in a dark place, under an inert atmosphere, at room temperature . It is classified as a warning under the GHS classification, with hazard statements H302, H315, H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding getting it in eyes, on skin, or on clothing, and washing hands thoroughly after handling .
Mechanism of Action
Biochemical Pathways
The compound could potentially influence a variety of pathways depending on its target, leading to downstream effects that contribute to its overall biological activity .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Depending on its mode of action and the biochemical pathways it affects, the compound could have a range of potential effects at the molecular and cellular level .
properties
IUPAC Name |
1-[1-(4-aminophenyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(16)11-6-8-15(9-7-11)13-4-2-12(14)3-5-13/h2-5,10-11,16H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYXPZJVVUMLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



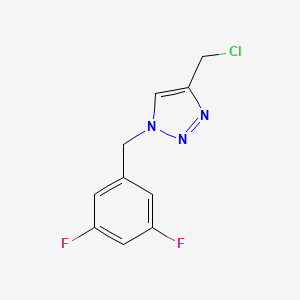
![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1474718.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474720.png)

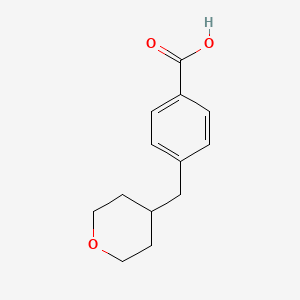
![methyl({3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474724.png)
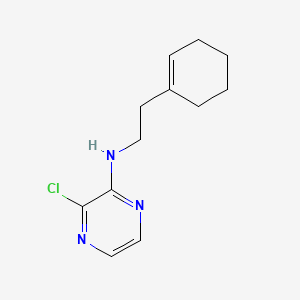
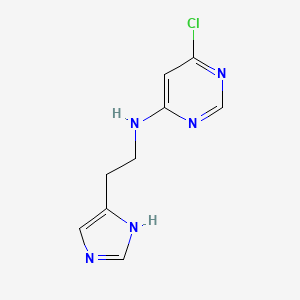
![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1474731.png)
